molecular formula C23H28N2O5 B2616053 Fmoc-dap(boc)-ol CAS No. 915714-21-5

Fmoc-dap(boc)-ol

Cat. No.: B2616053
CAS No.: 915714-21-5
M. Wt: 412.486
InChI Key: LQQFVCOJXMXWLD-HNNXBMFYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound 9-fluorenylmethyloxycarbonyl-2,3-diaminopropionic acid tert-butyl ester is a derivative of 2,3-diaminopropionic acid, which is modified with a 9-fluorenylmethyloxycarbonyl group and a tert-butyl ester group. This compound is commonly used in peptide synthesis due to its ability to protect amino groups during the synthesis process .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-fluorenylmethyloxycarbonyl-2,3-diaminopropionic acid tert-butyl ester typically involves the protection of the amino groups of 2,3-diaminopropionic acid. The 9-fluorenylmethyloxycarbonyl group is introduced by reacting the amine with 9-fluorenylmethyloxycarbonyl chloride. The tert-butyl ester group is introduced by reacting the carboxyl group with tert-butyl alcohol in the presence of a suitable catalyst .

Industrial Production Methods: In industrial settings, the production of 9-fluorenylmethyloxycarbonyl-2,3-diaminopropionic acid tert-butyl ester follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry:

Biology:

Medicine:

Industry:

Comparison with Similar Compounds

    9-fluorenylmethyloxycarbonyl-2,3-diaminopropionic acid: Similar structure but lacks the tert-butyl ester group.

    9-fluorenylmethyloxycarbonyl-2,3-diaminobutyric acid: Similar structure but with an additional methylene group.

    tert-butyl-2,3-diaminopropionic acid: Lacks the 9-fluorenylmethyloxycarbonyl group

Uniqueness: The combination of the 9-fluorenylmethyloxycarbonyl group and the tert-butyl ester group in 9-fluorenylmethyloxycarbonyl-2,3-diaminopropionic acid tert-butyl ester provides unique protection for both the amino and carboxyl groups. This dual protection allows for selective reactions and high yields in peptide synthesis, making it a valuable tool in both research and industrial applications .

Properties

IUPAC Name

tert-butyl N-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxypropyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O5/c1-23(2,3)30-21(27)24-12-15(13-26)25-22(28)29-14-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,15,20,26H,12-14H2,1-3H3,(H,24,27)(H,25,28)/t15-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQQFVCOJXMXWLD-HNNXBMFYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@@H](CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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